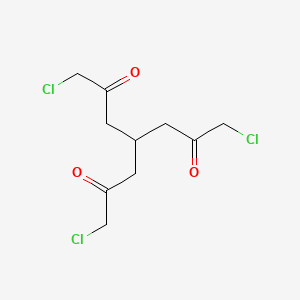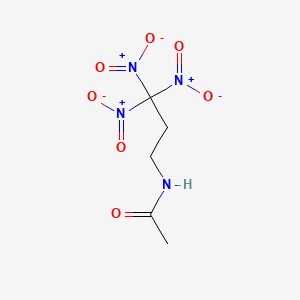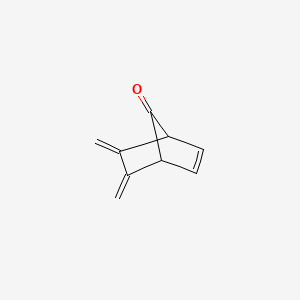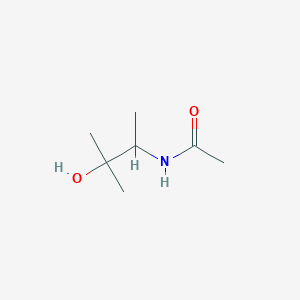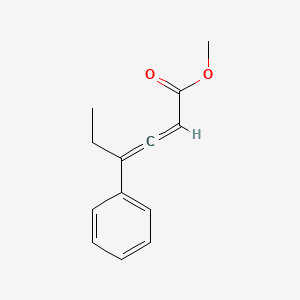
2,3-Hexadienoic acid, 4-phenyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Hexadienoic acid, 4-phenyl-, methyl ester is an organic compound with the molecular formula C13H14O2 It is a derivative of hexadienoic acid, featuring a phenyl group at the fourth position and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadienoic acid, 4-phenyl-, methyl ester can be achieved through several methods. One common approach involves the esterification of 2,3-hexadienoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Hexadienoic acid, 4-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2,3-hexadienoic acid derivatives.
Reduction: Formation of alcohols and other reduced products.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,3-Hexadienoic acid, 4-phenyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Hexadienoic acid, 4-phenyl-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with enzymes or receptors. The phenyl group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-phenyl-2,3-hexadienoic acid methyl ester
- 2,4-Hexadienoic acid, methyl ester
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester
Uniqueness
2,3-Hexadienoic acid, 4-phenyl-, methyl ester is unique due to its specific structural features, such as the positioning of the phenyl group and the presence of the methyl ester.
Propiedades
Número CAS |
57585-10-1 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
InChI |
InChI=1S/C13H14O2/c1-3-11(9-10-13(14)15-2)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3 |
Clave InChI |
QTLQDIQQRPNUQL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C=CC(=O)OC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)


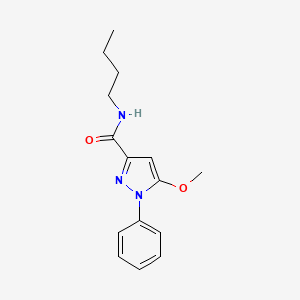
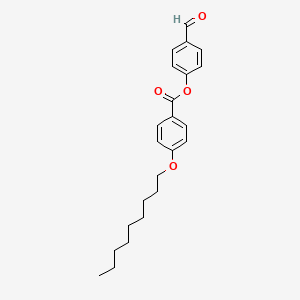
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
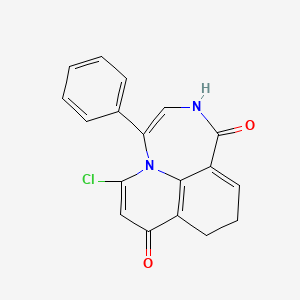

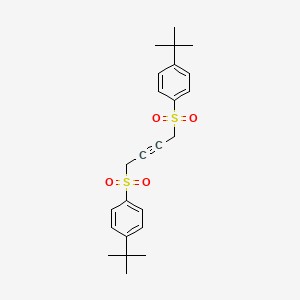
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
